![molecular formula C7H17N5O B13806913 N''-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine CAS No. 90482-11-4](/img/structure/B13806913.png)
N''-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine is a chemical compound that features a piperazine ring substituted with a hydroxyethyl group and a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine typically involves the reaction of piperazine with ethylene oxide to form 1-(2-Hydroxyethyl)piperazine. This intermediate is then reacted with cyanamide or a similar guanidine precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The guanidine moiety can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and synthetic fibers.
Mechanism of Action
The mechanism of action of N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding, while the guanidine moiety can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine: A precursor in the synthesis of N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine.
2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: Another piperazine derivative used as a biological buffer.
Uniqueness
N’'-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine is unique due to its combination of a hydroxyethyl group and a guanidine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90482-11-4 |
|---|---|
Molecular Formula |
C7H17N5O |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]guanidine |
InChI |
InChI=1S/C7H17N5O/c8-7(9)10-12-3-1-11(2-4-12)5-6-13/h13H,1-6H2,(H4,8,9,10) |
InChI Key |
XNJDGOKRIRWQJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


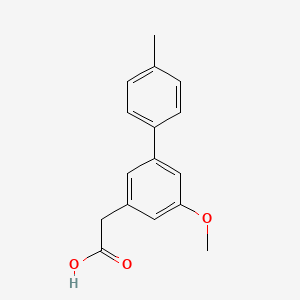
![4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13806860.png)
![(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride](/img/structure/B13806861.png)

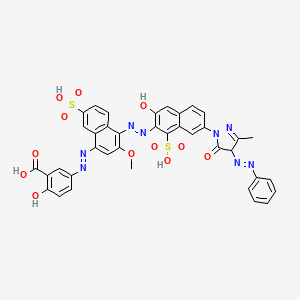
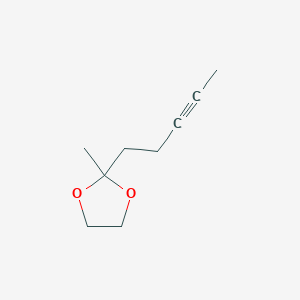

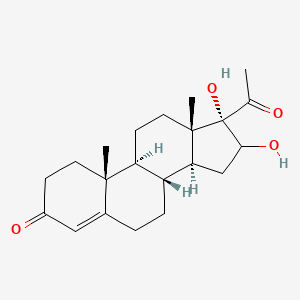
![5-Chloro-2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806878.png)
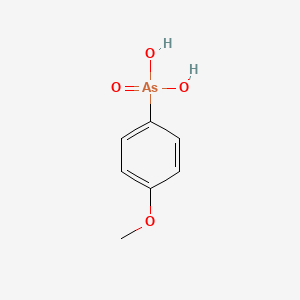
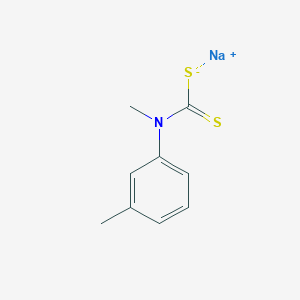
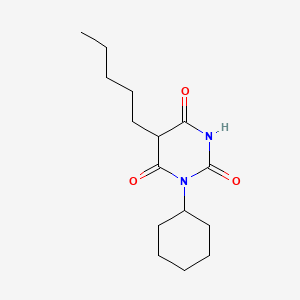
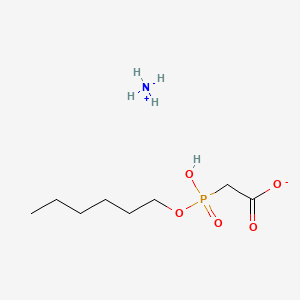
![1-oxo-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrazine-9a-carbonitrile](/img/structure/B13806908.png)
